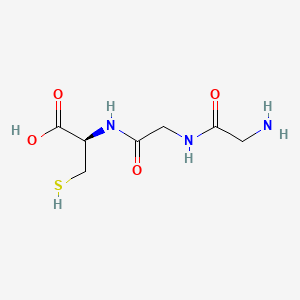

Glycyl-glycyl-cysteine

Übersicht

Beschreibung

Glycyl-glycyl-cysteine is a tripeptide composed of two glycine molecules and one cysteine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-glycyl-cysteine typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and cysteine to prevent unwanted side reactions. The protected glycine is then coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the formation of the glycyl-glycyl intermediate, the protected cysteine is introduced, and the final deprotection step yields this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the coupling and deprotection steps. These machines can handle large-scale production with high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy separation and purification .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-glycyl-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Thioether-linked peptides.

Wissenschaftliche Forschungsanwendungen

Glycyl-glycyl-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein folding and as a precursor for glutathione synthesis.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of glycyl-glycyl-cysteine involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial in maintaining the structural integrity of proteins and peptides. The compound can also act as a reducing agent, participating in redox reactions that regulate cellular processes. The molecular targets include enzymes and proteins involved in oxidative stress response and redox signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Glycyl-glycyl-glycine: A tripeptide composed of three glycine molecules, lacking the thiol group of cysteine.

Glycyl-cysteinyl-glycine: A tripeptide with a different sequence, affecting its reactivity and properties.

Cysteinyl-glycyl-glycine: Another tripeptide with a different sequence, influencing its biological activity.

Uniqueness: Glycyl-glycyl-cysteine is unique due to the presence of the thiol group in cysteine, which imparts distinct redox properties and the ability to form disulfide bonds. This makes it particularly valuable in studies related to protein folding, stability, and redox biology .

Biologische Aktivität

Glycyl-glycyl-cysteine (Gly-Gly-Cys) is a tripeptide composed of two glycine residues and one cysteine residue. Its biological activity is an area of growing interest, particularly due to its potential roles in oxidative stress, protein folding, and as a precursor for glutathione synthesis. This article explores the biological activity of Gly-Gly-Cys, supported by research findings, case studies, and data tables.

Gly-Gly-Cys has the molecular formula . The presence of cysteine, which contains a reactive thiol group, suggests that Gly-Gly-Cys could participate in redox reactions and protein folding mechanisms.

Target Enzymes : Gly-Gly-Cys primarily targets glycine radical enzymes (GREs). The activation of GREs involves the introduction of a glycyl radical into the GRE's radical domain. This interaction is crucial for various biochemical pathways in anaerobic organisms.

Biochemical Pathways : The compound has been implicated in several biochemical pathways, particularly those involving oxidative stress and cellular metabolism. It can act as an antioxidant, potentially mitigating damage from reactive oxygen species (ROS).

Biological Functions

- Antioxidant Activity : Gly-Gly-Cys has shown promise as an antioxidant. Its ability to scavenge free radicals suggests a protective role against oxidative damage, which is significant in various pathological conditions including cancer.

- Protein Folding : The compound may play a role in protein folding processes due to the presence of cysteine. This function is critical for maintaining cellular homeostasis and proper protein function.

- Potential Biomarker in Cancer : Recent studies have indicated that Gly-Gly-Cys levels may correlate with cisplatin resistance in melanoma cells. This suggests its potential as a biomarker for assessing treatment responses in cancer therapy .

Case Study: Gly-Gly-Cys in Cancer Research

A study highlighted the accumulation of Gly-Gly-Cys in GGT1-transfected melanoma cells, linking it to resistance against cisplatin treatment. The findings suggest that monitoring Gly-Gly-Cys levels could provide insights into tumor behavior and treatment efficacy .

Enzymatic Activity

Research on bovine kidney sulfhydryl oxidase demonstrated that Gly-Gly-Cys serves as a substrate for this enzyme, facilitating its oxidation to disulfide forms without generating other metabolic products. This property makes it a useful tool for studying sulfhydryl oxidase activity compared to traditional substrates like glutathione .

Applications

Gly-Gly-Cys has diverse applications across various fields:

- Biochemistry : Used to study peptide bond formation and stability.

- Medicine : Investigated for drug delivery systems and therapeutic applications in oxidative stress-related conditions.

- Industry : Utilized in peptide-based materials and formulations due to its stabilizing properties.

Comparative Analysis with Similar Compounds

| Compound | Composition | Primary Function | Notable Features |

|---|---|---|---|

| This compound | Gly-Gly-Cys | Antioxidant, Protein Folding | Potential biomarker for cancer |

| Glutathione | GSH | Antioxidant | Major cellular antioxidant |

| Cystathionine | Cystathionine | Precursor for cysteine synthesis | Involved in transsulfuration |

Eigenschaften

IUPAC Name |

(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)9-2-6(12)10-4(3-15)7(13)14/h4,15H,1-3,8H2,(H,9,11)(H,10,12)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOGEHIWMJMAHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241827 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-30-1 | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095416301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-glycyl-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.